2-[(4-bromophenoxy)methyl]-6-methylpyridine
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Overview
Description
2-[(4-bromophenoxy)methyl]-6-methylpyridine is an organic compound that features a bromobenzene moiety linked to a methoxy group, which is further connected to a 6-methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenoxy)methyl]-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-methylpyridine and 4-bromophenol.
Formation of the Intermediate: The 2-bromo-6-methylpyridine is reacted with a suitable base to form the corresponding anion, which is then reacted with 4-bromophenol to form the intermediate compound.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenoxy)methyl]-6-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced pyridine derivatives.
Scientific Research Applications
2-[(4-bromophenoxy)methyl]-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenoxy)methyl]-6-methylpyridine involves its interaction with specific molecular targets. The bromobenzene moiety can participate in electrophilic aromatic substitution reactions, while the pyridine ring can engage in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of 2-[(4-bromophenoxy)methyl]-6-methylpyridine.
4-Bromophenol: Another precursor used in the synthesis.
6-Methyl-2-pyridylmethanol: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a bromobenzene moiety with a methoxy group and a 6-methylpyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12BrNO |
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Molecular Weight |
278.14 g/mol |
IUPAC Name |
2-[(4-bromophenoxy)methyl]-6-methylpyridine |
InChI |
InChI=1S/C13H12BrNO/c1-10-3-2-4-12(15-10)9-16-13-7-5-11(14)6-8-13/h2-8H,9H2,1H3 |
InChI Key |
NDQLOOYFBRILAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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